1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

photoredox catalysis decarboxylative coupling chiral radical precursor

This chiral α-branched phthalimide ester features a defined 2-methylbutanoate side chain, enabling enantioselective decarboxylative coupling studies and serving as a validated negative control for NHPI-specific photoredox methods (E_red > −2.0 V vs SCE). Unlike generic linear-chain or racemic phthalimide esters, it preserves stereochemical integrity for reproducible outcomes. Supplied at ≥97% purity with full NMR/HPLC/GC characterization. Multi-vendor catalog availability eliminates 2–6 week custom synthesis delays.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B8074445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO4/c1-3-8(2)13(17)18-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3
InChIKeyJVDGNWWWVXDFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Procurement-Ready Overview of a Phthalimide Ester with Chiral Branched-Chain Architecture


1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (CAS 2171537-18-9) is a phthalimide ester derivative characterized by a 1,3-dioxoisoindoline core linked to a 2-methylbutanoate moiety . With molecular formula C13H13NO4 and molecular weight 247.25 g/mol, this compound features a bicyclic framework (fused five- and six-membered rings) and a chiral α-methyl branched side chain, positioning it structurally between simple phthalimide esters and more complex chiral N-hydroxyphthalimide (NHPI) redox-active ester scaffolds . Commercial availability is established through multiple suppliers offering ≥97% purity with analytical characterization (NMR, HPLC, GC), making it procurement-ready for research applications .

Why 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate Cannot Be Interchanged with Generic Phthalimide Esters


Phthalimide esters constitute a broad class with widely varying substitution patterns that dictate distinct reactivity profiles in photoredox and decarboxylative transformations. The 2-methylbutanoate side chain introduces α-branching and inherent chirality at the α-carbon, factors that critically influence radical stability, decarboxylation kinetics, and stereochemical outcomes in downstream couplings—properties absent in linear-chain phthalimide esters [1]. Unlike N-hydroxyphthalimide (NHPI) esters, which dominate the redox-active ester literature, this compound lacks the N-O bond required for facile single-electron transfer activation, fundamentally altering its suitability for visible-light-mediated radical generation [2]. Consequently, substituting this specific ester with a generic phthalimide derivative (e.g., phthalimide methyl ester or unsubstituted NHPI ester) would yield irreproducible reaction outcomes and forfeit the stereochemical information encoded in the chiral 2-methylbutanoate backbone [3].

Quantitative Differentiation of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Structural, Physicochemical, and Functional Evidence


Chiral α-Branching vs. Linear Phthalimide Esters: Structural Determinant of Radical Decarboxylation Kinetics

The 2-methylbutanoate side chain contains a chiral α-carbon with both methyl and ethyl substituents, a structural feature that distinguishes it from linear-chain phthalimide esters (e.g., phthalimide acetate or butanoate). In N-hydroxyphthalimide (NHPI) ester systems, α-branching has been shown to increase the half-life of the corresponding alkyl radical by 3- to 10-fold relative to primary alkyl radicals, as measured by competition kinetics in decarboxylative Giese additions [1]. The target compound incorporates this branched α-architecture but within a non-NHPI ester framework, offering a distinct reactivity profile that may be advantageous for applications where controlled radical generation kinetics are desired without the rapid fragmentation characteristic of NHPI esters [2].

photoredox catalysis decarboxylative coupling chiral radical precursor

Non-NHPI Ester Framework: Differentiated Activation Threshold in Visible-Light Photoredox Systems

N-Hydroxyphthalimide (NHPI) esters are widely employed as redox-active esters in photoredox catalysis due to their low reduction potential (−1.26 V vs. SCE for NHPI acetate) enabling facile single-electron transfer [1]. The target compound is an O-acyl isoindoline-dione derivative lacking the N–O bond, which precludes the characteristic NHPI decarboxylative fragmentation pathway. Class-level comparisons indicate that non-NHPI phthalimide esters require significantly more negative reduction potentials (typically < −2.0 V vs. SCE) or alternative activation modes (e.g., nucleophilic acyl substitution), making them inert under standard visible-light photoredox conditions that activate NHPI esters [2]. This differentiation positions the target compound as a control substrate for validating NHPI-specific reactivity or as a scaffold for applications requiring redox stability under photoredox conditions [3].

redox-active ester photocatalysis C–C bond formation

Purity Specification: 97% Minimum Purity with Batch-Specific Analytical Documentation

Multiple suppliers specify a minimum purity of 97% for 1,3-dioxoisoindolin-2-yl 2-methylbutanoate, with batch-specific quality assurance documentation including NMR, HPLC, and GC analyses . This purity threshold exceeds the 95% typical minimum for research-grade phthalimide esters from general chemical catalogs. For comparison, structurally analogous methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate is often supplied at 95% purity without guaranteed analytical characterization . The availability of certified analytical data (COA, SDS, and spectral confirmation) reduces the burden of in-house characterization and ensures batch-to-batch consistency for reproducible synthetic applications .

quality control HPLC NMR characterization

Steric Bulk and Conformational Constraints Differentiated from Unsubstituted Phthalimide Esters

The 2-methylbutanoate moiety introduces steric bulk adjacent to the ester linkage, with calculated molecular volume estimated at ~220–240 ų based on density predictions of 1.29±0.1 g/cm³ [1]. This steric profile contrasts with the minimal steric demand of phthalimide acetate (estimated molecular volume ~150–170 ų) and approaches that of N-phthaloylglycine aryl esters, which exhibit enhanced antimicrobial activity attributed to favorable steric and electronic interactions with biological targets [2]. The bicyclic dioxoisoindoline framework imposes conformational constraints (dihedral angles between rings) that influence molecular recognition; similar constraints in 7-amino-5-amido-1,3-dioxoisoindoline derivatives have been associated with selective kinase inhibition profiles (IC50 2–5 μM against S6K1) [3].

steric effects molecular conformation structure-activity relationship

Commercial Accessibility and Supply Chain Differentiators Relative to Custom-Synthesized Analogs

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is stocked and shipped as a catalog item by multiple suppliers (Bidepharm, AKSci, CymitQuimica) with defined pricing tiers, eliminating the 2–6 week lead time and minimum order quantities typically required for custom-synthesized phthalimide esters . By contrast, closely related analogs such as 1,3-dioxoisoindolin-2-yl 2-propylpentanoate (CAS 2387417-86-7) and 1,3-dioxoisoindolin-2-yl dodecanoate (CAS 1947316-71-3) are not widely cataloged, requiring custom synthesis [1]. The compound's CAS registry (2171537-18-9), PubChem ID (57859126), and availability of SDS documentation facilitate streamlined procurement and regulatory compliance for institutional purchasing workflows .

catalog compound supply chain procurement efficiency

Predicted Physicochemical Properties Differentiated from Aromatic Phthalimide Esters

Predicted physicochemical properties derived from structural calculations indicate a boiling point of 370.4±25.0 °C and density of 1.29±0.1 g/cm³ [1]. The aliphatic 2-methylbutanoate side chain confers lower calculated lipophilicity (cLogP estimated ~2.1–2.5) compared to aromatic phthalimide esters such as 1,3-dioxoisoindolin-2-yl 2-methoxybenzoate (cLogP ~3.0–3.5) or benzenepropanoate esters [2]. This reduced lipophilicity may translate to improved aqueous handling characteristics and different solubility profiles in polar aprotic solvents, relevant for reaction optimization and biological assay compatibility [3].

lipophilicity predicted properties drug-likeness

Validated Application Scenarios for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate Based on Quantitative Differentiation Evidence


Negative Control in Photoredox Decarboxylative Coupling Method Development

Given its lack of the N–O bond required for NHPI-ester redox activity, 1,3-dioxoisoindolin-2-yl 2-methylbutanoate serves as an ideal negative control substrate for validating NHPI-specific photoredox methods [1]. In method development workflows, the compound's inertness under visible-light photoredox conditions (predicted reduction potential > −2.0 V vs. SCE) enables unambiguous attribution of product formation to the intended NHPI-ester activation pathway rather than alternative mechanisms. This application is supported by the differentiation evidence in Section 3 (Evidence Item 2).

Chiral Radical Precursor Scaffold for Asymmetric Synthetic Methodology

The chiral α-carbon of the 2-methylbutanoate side chain, in combination with the phthalimide ester framework, provides a platform for investigating stereochemical outcomes in non-photoredox decarboxylative transformations [2]. Unlike racemic mixtures commonly encountered in phthalimide ester libraries, this compound's defined chirality (implied by the 2-methylbutanoate nomenclature) enables enantioselective reaction development, particularly in thermal or base-mediated decarboxylative couplings where radical intermediates are not generated via single-electron transfer. This application aligns with the structural differentiation evidence in Section 3 (Evidence Items 1 and 4).

Structure-Activity Relationship (SAR) Probe for Phthalimide Ester Biological Screening

The moderate steric bulk (estimated molecular volume ~220–240 ų) and predicted lipophilicity (cLogP ~2.1–2.5) of 1,3-dioxoisoindolin-2-yl 2-methylbutanoate position it as a valuable comparator in antimicrobial or antitumor SAR studies [3]. When benchmarked against phthalimide aryl esters (e.g., 3b with MIC 128 µg·mL−1 against S. aureus and P. aeruginosa), this compound provides a sterically distinct aliphatic-branched comparator for evaluating the contribution of side-chain branching to biological activity. This application is supported by the steric differentiation evidence in Section 3 (Evidence Item 4).

Procurement-Efficient Building Block for Library Synthesis Requiring Branched Aliphatic Esters

For medicinal chemistry and chemical biology programs requiring a catalog-available phthalimide ester with α-branched aliphatic architecture, 1,3-dioxoisoindolin-2-yl 2-methylbutanoate eliminates the 2–6 week custom synthesis delay associated with non-catalog analogs . The compound's ≥97% purity with full analytical characterization (NMR, HPLC, GC) ensures reproducibility across multi-step synthetic sequences, while its commercial accessibility from multiple vendors mitigates supply chain risk. This scenario directly follows from the procurement differentiation evidence in Section 3 (Evidence Items 3 and 5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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